![molecular formula C8H4BrN3 B1375949 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile CAS No. 1427501-82-3](/img/structure/B1375949.png)
3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile
Overview
Description
3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile is a chemical compound with the CAS Number: 1427501-82-3 . It has a molecular weight of 222.04 . The IUPAC name for this compound is 3-bromopyrazolo[1,5-a]pyridine-5-carbonitrile . It is a white to yellow solid .
Molecular Structure Analysis
The Inchi Code for 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile is 1S/C8H4BrN3/c9-7-5-11-12-2-1-6(4-10)3-8(7)12/h1-3,5H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile is a white to yellow solid . It has a molecular weight of 222.04 . The storage temperature is 28 C .Scientific Research Applications
1. Synthesis of Polyfunctional Heterocyclic Compounds
3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile is used as a precursor in the synthesis of various polyfunctional heterocyclic compounds. These include pyrazolo[3,4-b][1,8]naphthyridines, pentaazacyclopenta[b]naphthalenes, and heptaazadicyclopenta[a,g]naphthalenes, among others, which have been established through elemental and spectral analyses (A. Aly, 2006).
2. Antibacterial Activity
Studies have shown the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile, demonstrating their antibacterial properties. These compounds were prepared using environmentally friendly reactions and evaluated for their effectiveness against bacteria (S. Rostamizadeh et al., 2013).
3. Structural Analysis
The molecular structure of pyrazolo[1,5‐a]pyridine derivatives has been extensively studied. Investigations into the planarity of these compounds and the effects of substituents on their structure provide valuable insights for chemical synthesis and applications (A. Kakehi et al., 1994).
4. Synthesis of Antitrypanosomal Compounds
Pyrazolo[1,5-a]pyrimidines, derivatives of 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile, have shown potential as antitrypanosomal agents. These compounds are synthesized using reactions that involve various heterocyclic amines and diazonium salts, exhibiting potential in pharmaceutical applications (Nadia A. Abdelriheem et al., 2017).
5. Development of New Cyanopyridine Derivatives
Research has focused on the synthesis of new cyanopyridine derivatives for antimicrobial applications. These compounds have been tested against a variety of aerobic and anaerobic bacteria, showing significant inhibitory concentrations (A. Bogdanowicz et al., 2013).
Safety and Hazards
The safety information for 3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile indicates that it should be handled with caution. Exposure should be limited and dust or vapor should not be inhaled . It should not get in eyes, on skin, or on clothing . The container should be kept tightly closed and stored in a cool, dry, well-ventilated place .
properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-5-11-12-2-1-6(4-10)3-8(7)12/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZVRBRVKPSFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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